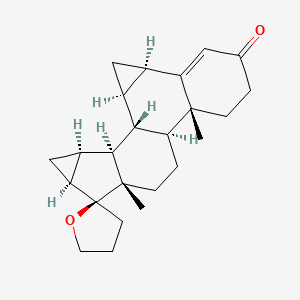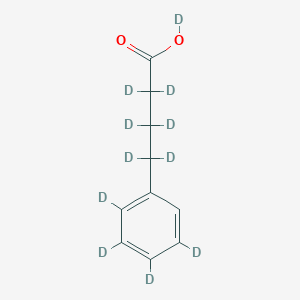
Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as regular hydrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method is the catalytic exchange of hydrogen with deuterium using deuterated solvents and catalysts. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content throughout the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace deuterium atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts, and specific oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.
Applications De Recherche Scientifique
Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced polymers and materials.
Mécanisme D'action
The mechanism of action of Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate involves the incorporation of deuterium atoms into specific molecular targets. This can alter the compound’s physical and chemical properties, such as its stability and reactivity. The presence of deuterium can also affect the compound’s interaction with biological molecules, potentially leading to changes in metabolic pathways and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deuterio 2,2,3,3,4,4-hexadeuterio-4-phenylbutanoate: Similar structure but without the additional deuterium atoms on the phenyl ring.
Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)pentanoate: Similar structure with an additional carbon atom in the chain.
Uniqueness
Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate is unique due to the specific placement of deuterium atoms, which can significantly influence its chemical behavior and applications. The presence of multiple deuterium atoms can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,7D2,8D2/hD |
Clé InChI |
OBKXEAXTFZPCHS-DLSBXKBKSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


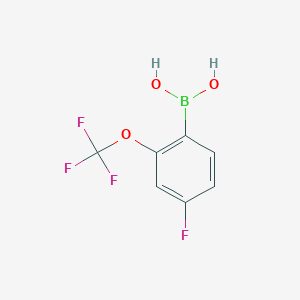

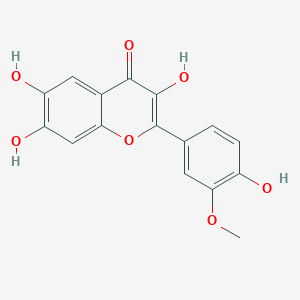
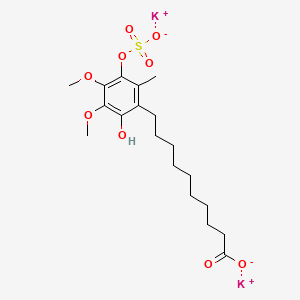
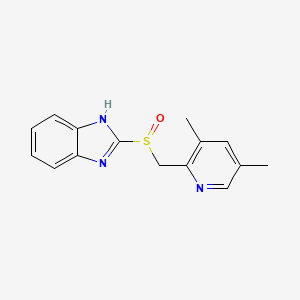
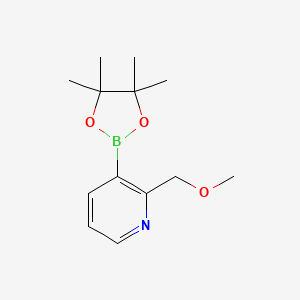
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

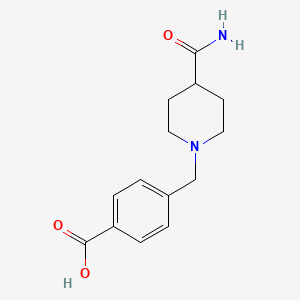
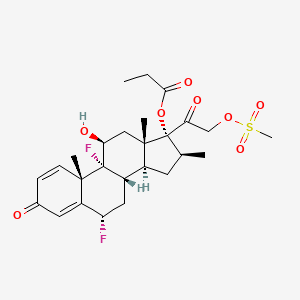

![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
